(2Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
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Overview
Description
The compound (2Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a synthetic organic molecule. It features a dichlorophenyl group, a quinazolinone moiety, and a nitrile group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with amines.
Introduction of the dichlorophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl group to the quinazolinone core.
Formation of the enenitrile moiety: This could be done through a Knoevenagel condensation reaction between the quinazolinone derivative and a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
The compound could be a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry
In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- This compound analogs : Compounds with slight modifications in the quinazolinone or dichlorophenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H9Cl2N3O |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
(Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H9Cl2N3O/c18-12-5-6-14(19)10(8-12)7-11(9-20)16-21-15-4-2-1-3-13(15)17(23)22-16/h1-8H,(H,21,22,23)/b11-7- |
InChI Key |
YYRCKGYNMUIIIR-XFFZJAGNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=C(C=CC(=C3)Cl)Cl)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(C=CC(=C3)Cl)Cl)C#N |
Origin of Product |
United States |
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